molecular formula C18H16N2O4 B2957996 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide CAS No. 1421515-42-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide

Cat. No.: B2957996
CAS No.: 1421515-42-5
M. Wt: 324.336
InChI Key: ZGDTXRROKHRIOQ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide is a benzamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) ring, a 3-hydroxypropyl chain, and a 3-cyanobenzamide group. The 3-cyanobenzamide group introduces an electron-withdrawing cyano substituent, which may influence electronic properties and binding affinities. The 3-hydroxypropyl linker provides a hydrophilic region, likely affecting solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-10-12-2-1-3-14(8-12)18(22)20-7-6-15(21)13-4-5-16-17(9-13)24-11-23-16/h1-5,8-9,15,21H,6-7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDTXRROKHRIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC(=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a hydroxylated propylene chain, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : Approximately 342.35 g/mol
  • Structural Features :
    • Benzamide backbone
    • Hydroxypropyl side chain
    • Benzo[d][1,3]dioxole ring

The biological activity of this compound may involve several mechanisms:

  • Interaction with Biological Targets : The compound may modulate the activity of various enzymes and receptors due to its structural complexity.
  • Cellular Effects : Preliminary studies indicate that it may influence cell signaling pathways related to apoptosis and cell cycle regulation.
  • Transporter Modulation : Similar compounds have been shown to interact with ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells.

Anticancer Potential

The compound's potential anticancer activity is noteworthy:

  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells at the S phase, leading to reduced proliferation.
  • Induction of Apoptosis : Preliminary findings indicate that it could trigger apoptosis in various cancer cell lines by disrupting microtubule assembly .

Case Studies and Research Findings

StudyFindings
Study 1Investigated related dioxole compounds showing significant antifungal activity against C. albicans and antibacterial effects against multiple strains.
Reported on the synthesis and characterization of benzamide derivatives with potential pharmacological effects.
Highlighted the importance of structural features in enhancing biological activity, particularly in drug design for cancer therapies.

Safety and Toxicity

While specific toxicity data for this compound are not extensively documented, general safety considerations include:

  • Toxicity : As with many synthetic organic compounds, toxicity studies are essential to evaluate safe dosage levels.
  • Reactivity : Potential hazards related to chemical reactivity should be assessed during handling and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Similarities: Both compounds contain a benzamide core and a hydroxylated alkyl chain. The hydroxyl group in both may act as a hydrogen-bond donor.
  • Key Differences: The target compound has a benzodioxole ring and a cyano group, whereas ’s compound features a 3-methylbenzamide and a tertiary alcohol (2-hydroxy-1,1-dimethylethyl).
  • Functional Implications :
    • highlights the N,O-bidentate directing group’s role in metal-catalyzed C–H functionalization. The target’s hydroxyl and amide groups may similarly coordinate metals, but the benzodioxole could introduce additional steric or electronic effects .

Pyrazole Carboxamides ()

  • Synthetic Methodology: Both compounds likely utilize carbodiimide-based coupling agents (e.g., EDCI/HOBT) for amide bond formation. The target’s synthesis could mirror the procedure in , substituting 3-cyanobenzoic acid and 3-(benzodioxol-5-yl)-3-hydroxypropylamine as reactants .
  • Structural Contrasts :
    • focuses on pyrazole cores, which are absent in the target. The pyrazole’s aromaticity and hydrogen-bonding motifs differ from the benzodioxole’s electronic profile.

Benzodioxole-Containing Analogs ()

  • Shared Benzodioxole Motif: Compounds like (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one () share the benzodioxole ring, which is associated with enhanced metabolic stability and receptor binding in medicinal chemistry. The target’s benzodioxole may similarly improve pharmacokinetic properties compared to non-benzodioxole analogs .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzamide 3-Cyanobenzamide, benzodioxole, 3-hydroxypropyl Catalysis, drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methylbenzamide, tertiary alcohol Metal-catalyzed C–H functionalization
Pyrazole Carboxamides () Pyrazole Aryl, carboxamide Enzyme inhibition (hypothetical)
(RS)-1-(Benzodioxol-5-yl)... () Ketone/Amine Benzodioxole, pyrrolidine CNS-targeted therapeutics

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